molecular formula C18H19N3O2 B5436365 2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile

2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5436365
M. Wt: 309.4 g/mol
InChI Key: QCROOZZWLDZGCD-CMDGGOBGSA-N
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Description

2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile (abbreviated as MPOC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties.

Mechanism of Action

The exact mechanism of action of 2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to exhibit antifungal activity by disrupting the cell membrane of Candida albicans.

Advantages and Limitations for Lab Experiments

2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to possess high purity and yield. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile. One potential direction is to study its efficacy in animal models of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets. Another potential direction is to investigate the potential use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 3-methoxybenzaldehyde and 1-piperidinylacetonitrile in the presence of sodium hydride and acetic acid. The resulting product is then subjected to cyclization using phosphorous oxychloride to yield this compound. This method has been reported to yield this compound with high purity and yield, making it suitable for large-scale synthesis.

Scientific Research Applications

2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to possess antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-7-5-6-14(12-15)8-9-17-20-16(13-19)18(23-17)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROOZZWLDZGCD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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